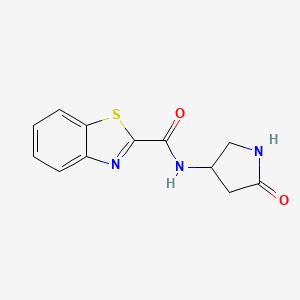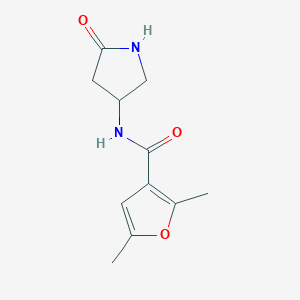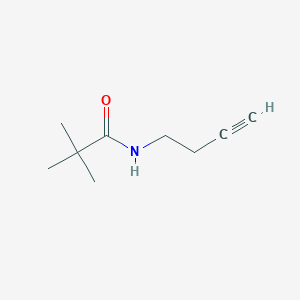
N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of similar compounds often includes a pyrrolidinone ring, a carbamate group, and various other substituents . The exact structure of “N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide” would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.
Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely depend on its specific structure. Compounds with similar structures have been used in the synthesis of various bioactive molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, “benzyl N-(5-oxopyrrolidin-3-yl)carbamate” is a solid at room temperature and has a molecular weight of 234.25 .
Mécanisme D'action
Target of Action
The primary targets of N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide (F6210-0231) are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of the pyrrolidinone and benzothiazole moieties . These structural elements are found in many bioactive compounds, indicating potential for diverse biological activity.
Mode of Action
Based on the structural elements, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Compounds containing similar structural elements have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that F6210-0231 may potentially influence a range of biochemical pathways.
Result of Action
The molecular and cellular effects of F6210-0231’s action are currently unknown. Given the diverse biological activities associated with compounds containing similar structural elements, it’s plausible that f6210-0231 could have a wide range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Additionally, the compound’s formulation and route of administration can also influence its efficacy .
Propriétés
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-10-5-7(6-13-10)14-11(17)12-15-8-3-1-2-4-9(8)18-12/h1-4,7H,5-6H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBZQXXFLRKWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one](/img/structure/B6506250.png)
![4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506253.png)
![4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506264.png)
![4-(2-chloro-4-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506266.png)
![4-(5-chlorothiophene-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506267.png)
![4-(4-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506280.png)
![3-[(morpholin-4-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-thiazepane](/img/structure/B6506282.png)
![N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide](/img/structure/B6506283.png)
![N-cyclopropyl-3-(4-fluorophenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6506294.png)
![N,N-diethyl-2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B6506302.png)
![N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B6506312.png)

![1-(3-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6506337.png)
